(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8809117
InChI: InChI=1S/C14H8N2O2S/c17-13-12(8-9-4-3-7-18-9)19-14-15-10-5-1-2-6-11(10)16(13)14/h1-8H/b12-8-
SMILES: C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CO4)S3
Molecular Formula: C14H8N2O2S
Molecular Weight: 268.29 g/mol

(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one

CAS No.:

Cat. No.: VC8809117

Molecular Formula: C14H8N2O2S

Molecular Weight: 268.29 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one -

Specification

Molecular Formula C14H8N2O2S
Molecular Weight 268.29 g/mol
IUPAC Name (2Z)-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C14H8N2O2S/c17-13-12(8-9-4-3-7-18-9)19-14-15-10-5-1-2-6-11(10)16(13)14/h1-8H/b12-8-
Standard InChI Key OSDWYTGSQXYMNN-WQLSENKSSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=CO4)/S3
SMILES C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CO4)S3
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CO4)S3

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named (2Z)-2-(furan-2-ylmethylidene)- thiazolo[3,2-a]benzimidazol-1-one under IUPAC conventions . Its molecular formula is C₁₄H₈N₂O₂S, with a molecular weight of 268.29 g/mol . The Z-configuration of the exocyclic double bond is critical for its spatial arrangement and intermolecular interactions.

Structural Features

The molecule consists of three fused rings:

  • A benzimidazole core providing aromatic stability

  • A thiazole ring contributing to electronic delocalization

  • A furylmethylene substituent introducing stereochemical complexity

X-ray crystallographic studies on analogous thiazolo-benzimidazole derivatives reveal planar arrangements of the fused ring system, with bond lengths of 1.36 Å (C=N in thiazole) and 1.41 Å (C-S) . The furan oxygen (O...O distance: 2.89 Å) participates in weak hydrogen bonding networks .

Table 1: Key Structural Parameters

ParameterValueMethod
Bond length (C2-N3)1.35 ÅX-ray diffraction
Dihedral angle (C5-C6)178.3°DFT calculation
Torsional strain3.2 kcal/molMM2 optimization

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is typically synthesized through a three-step protocol:

  • Condensation of 2-aminobenzimidazole with chloroacetyl chloride

  • Cyclocondensation with furfuraldehyde

  • Stereoselective oxidation to establish the Z-configuration

Critical reaction parameters include:

  • Temperature: 110-120°C for cyclization

  • Solvent: Dimethylformamide (DMF) with 4Å molecular sieves

  • Catalysis: Piperidine (0.5 mol%) for tautomer control

Yield Optimization Strategies

Comparative studies demonstrate that microwave-assisted synthesis (80 W, 15 min) improves yields to 68% compared to conventional heating (42% over 6 hours) . Solvent screening shows acetonitrile provides superior regioselectivity (Z:E ratio 9:1) versus toluene (6:1) .

Physicochemical Properties

Thermodynamic Characteristics

Differential scanning calorimetry (DSC) reveals:

  • Melting point: 214-216°C (decomposition observed above 220°C)

  • Enthalpy of fusion: 28.4 kJ/mol

  • Glass transition temperature: 89°C (amorphous form)

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Methanol8.925
DCM23.425
DMSO41.225

The low aqueous solubility (0.12 mg/mL) presents formulation challenges, necessitating salt formation or nanoencapsulation strategies for pharmaceutical applications.

Electronic Properties and Computational Modeling

Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO (-6.12 eV): Localized on benzimidazole π-system

  • LUMO (-2.34 eV): Distributed across thiazole and furan rings

  • Band gap: 3.78 eV, indicating semiconductor potential

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, J=7.2 Hz, 1H, H-5 benzimidazole)

  • δ 7.89 (m, 2H, furan protons)

  • δ 7.45 (s, 1H, exocyclic CH)

¹³C NMR:

  • δ 168.4 (C=S)

  • δ 161.2 (C=O)

  • δ 142.3 (furan C-2)

TargetIC₅₀ (μM)Selectivity Index
EGFR0.8912.4
VEGFR21.248.9
CDK22.813.2

The compound exhibits Type II kinase inhibition behavior, binding to the DFG-out conformation of EGFR .

Cytotoxicity Profiles

NCI-60 screening data (72h exposure):

Cell LineGI₅₀ (μM)LC₅₀ (μM)
MCF-7 (breast)1.28.4
A549 (lung)2.112.3
PC-3 (prostate)1.89.7

Mechanistic studies indicate apoptosis induction via mitochondrial pathway (caspase-9 activation, BAX upregulation 3.8-fold) .

Material Science Applications

Organic Semiconductor Performance

Thin-film transistor measurements show:

  • Charge mobility: 0.42 cm²/V·s (hole), 0.18 cm²/V·s (electron)

  • On/off ratio: 10⁵

  • Threshold voltage: -12 V

The balanced ambipolar transport stems from the conjugated system's bidirectional π-orbital overlap.

Stability and Degradation Pathways

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen:

  • 5% weight loss: 228°C

  • Major decomposition step: 280-320°C (62% mass loss)

  • Char residue: 18% at 600°C

Photostability

UV irradiation (λ=254 nm, 48h) causes:

  • 23% degradation in methanol

  • 9% degradation in solid state
    Primary photoproducts include sulfoxide derivatives (m/z 284.3)

Environmental Impact and Regulatory Status

Ecotoxicity Parameters

OrganismEC₅₀ (mg/L)Test Duration
Daphnia magna4.848h
Vibrio fischeri12.130min
Selenastrum capricornutum9.372h

The compound's persistence in soil (DT₅₀=78d) necessitates careful waste management in industrial applications .

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